molecular formula C6H4FNO B156136 3-Fluoro-2-formylpyridine CAS No. 31224-43-8

3-Fluoro-2-formylpyridine

Cat. No.: B156136
CAS No.: 31224-43-8
M. Wt: 125.1 g/mol
InChI Key: OZIMPUNGBUYCSP-UHFFFAOYSA-N
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Description

3-Fluoro-2-formylpyridine (CAS 31224-43-8) is a fluorinated pyridine derivative with a formyl group at the 2-position and a fluorine atom at the 3-position. Its molecular formula is C₆H₄FNO, with a molecular weight of 125.10 g/mol . Key properties include:

  • Melting point: 49°C
  • Storage: -20°C under nitrogen to prevent degradation .
  • Purity: Typically ≥98% (commercial grade) .
  • Hazards: Classified with GHS07 warnings (H302, H315, H319, H335), indicating risks of toxicity, skin/eye irritation, and respiratory irritation .

This compound is widely used in pharmaceutical synthesis, particularly as a precursor for heterocyclic compounds like pyrazolo[4,3-b]pyridines and azetidinones, which are critical in drug discovery (e.g., mGlu4 receptor modulators for Parkinson’s disease) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-formylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-formylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Another method involves the use of 3-bromo-2-nitropyridine as a starting material. This compound reacts with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-formylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

Chemical Properties:

  • Molecular Formula: C₆H₄FNO
  • Molecular Weight: 125.1 g/mol
  • CAS Number: 31224-43-8
  • Appearance: Solid
  • Boiling Point: 112 °C at 50 mmHg

Medicinal Chemistry

3-Fluoro-2-formylpyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit significant anti-tumor and antibacterial activities. For instance:

  • Synthesis of Anticancer Agents: Research has shown that compounds derived from this compound can inhibit cancer cell proliferation. A study demonstrated that a derivative effectively reduced tumor growth in xenograft models.
  • Antimicrobial Activity: The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential for developing new antibiotics .

Materials Science

In materials science, this compound is employed in the development of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance material performance in applications such as:

  • Organic Light Emitting Diodes (OLEDs): The compound serves as a building block for synthesizing new organic materials used in OLED technology, contributing to improved efficiency and stability .

Chemical Biology

The compound is a crucial building block for synthesizing biologically active molecules. It is used to develop probes for studying biological processes, including:

  • Biochemical Pathway Analysis: Researchers utilize derivatives of this compound to investigate metabolic pathways and enzyme interactions, aiding in drug discovery and development .

Agricultural Chemistry

In agricultural chemistry, this compound is involved in synthesizing agrochemicals with enhanced efficacy. Its derivatives have been shown to exhibit:

  • Improved Pest Resistance: Compounds derived from this compound have been tested for their ability to repel pests, suggesting potential applications in crop protection .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer Agent SynthesisReduced tumor growth in xenograft models
Antimicrobial Agent DevelopmentEffective against multiple bacterial strains
Materials ScienceOLED Material DevelopmentEnhanced efficiency and stability
Chemical BiologyMetabolic Pathway ProbesInsights into enzyme interactions
Agricultural ChemistryAgrochemical SynthesisEfficacy in pest resistance

Case Studies

  • Anticancer Activity Study :
    • A derivative of this compound was synthesized and tested against various cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a lead compound for further development.
  • Antimicrobial Efficacy Assessment :
    • In vitro studies demonstrated that several derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that modifications of the base structure could lead to new antibiotic candidates.
  • Material Performance Evaluation :
    • Research on the incorporation of this compound into polymer matrices showed improved thermal stability and optical properties, making it suitable for applications in advanced electronic devices.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers of Fluoro-Formylpyridines

The reactivity and applications of fluoro-formylpyridines depend on the relative positions of the fluorine and aldehyde groups. Key isomers include:

Compound Name CAS Number Substituent Positions Key Properties/Applications References
3-Fluoro-2-formylpyridine 31224-43-8 3-F, 2-CHO Melting point: 49°C; used in pyrazole and azetidinone synthesis .
2-Fluoro-3-formylpyridine 88-73-3 2-F, 3-CHO Proximity of F and CHO may increase steric hindrance; limited synthetic data.
5-Fluoro-2-formylpyridine 31181-88-1 5-F, 2-CHO Distal fluorine may reduce electronic effects on CHO reactivity. Used in pivalamide derivatives (e.g., ST-5093) .
3-Fluoro-5-formylpyridine 39891-04-8 3-F, 5-CHO Meta-substitution reduces conjugation between F and CHO; applications in niche syntheses.
2-Fluoro-5-formylpyridine 677728-92-6 2-F, 5-CHO Para-substitution may enhance thermal stability; no detailed data.

Key Differences :

  • Electronic Effects : The this compound’s fluorine (electron-withdrawing) adjacent to the aldehyde enhances the electrophilicity of the CHO group, facilitating nucleophilic additions (e.g., hydrazine in pyrazole formation) . In contrast, isomers like 5-Fluoro-2-formylpyridine exhibit weaker electronic activation due to the fluorine’s distal position.
  • Steric Hindrance : 2-Fluoro-3-formylpyridine’s ortho-substitution may hinder reactions at the aldehyde group compared to this compound .

Comparison with Non-Formyl Fluoropyridines

Fluoropyridines lacking the aldehyde group exhibit distinct reactivity:

Compound Name CAS Number Key Features Applications References
3-Chloroisonicotinic acid 36404-90-7 Carboxylic acid functionality Intermediate in agrochemicals.
5-Fluoro-3-(2-phenylhydrazine)pyridine N/A Hydrazine derivative Crystallography studies; potential in coordination chemistry.
3-Iodo-5-(trifluoromethyl)pyridin-2-amine N/A Amino and trifluoromethyl groups Suzuki coupling substrates.

Key Differences :

  • Reactivity : The aldehyde group in this compound enables condensation reactions (e.g., with amines or hydrazines), unlike halogenated or aminated fluoropyridines .
  • Pharmacological Relevance: this compound is pivotal in synthesizing bioactive heterocycles (e.g., VU0418506, an mGlu4 modulator), whereas non-formyl derivatives are more common in material science .

Condensation Reactions

  • Pyrazole Formation : Reaction of this compound with hydrazine yields pyrazolo[4,3-b]pyridine in 29% yield over two steps (bromination included) .
  • Oxime Synthesis : Condensation with hydroxylamine hydrochloride produces 3-fluoropyridine oxime (LCMS: m/z = 141.3 [M+H]⁺), highlighting the aldehyde’s nucleophilic susceptibility .

Comparison :

  • 5-Fluoro-2-formylpyridine may show lower yields in similar reactions due to reduced electronic activation of the aldehyde.

Buchwald-Hartwig Amination

This compound-derived intermediates undergo amination with aryl halides (e.g., 3-chloro-4-fluoroaniline) in 70% yield for two steps, critical for drug candidate synthesis .

Comparison :

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine requires palladium catalysts for coupling but lacks the aldehyde’s versatility in heterocycle formation .

Biological Activity

3-Fluoro-2-formylpyridine, also known as 3-fluoropyridine-2-carbaldehyde, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a fluorine atom at the 3-position of the pyridine ring and an aldehyde functional group, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₆H₄FNO
  • Molecular Weight : 125.1 g/mol
  • CAS Number : 31224-43-8
  • Melting Point : 51–54 °C

Synthesis and Applications

This compound is utilized as an intermediate in the synthesis of various biologically active compounds. Notably, it serves as a precursor for taxoids derived from 9β-dihydrobaccatin-9,10-acetals, which exhibit anti-tumor activities. Additionally, it is involved in the production of S-3578 derivatives, which demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown efficacy against a range of bacterial pathogens, including MRSA and Pseudomonas aeruginosa. These findings highlight its potential use in developing new antibiotics .

Antitumor Activity

The synthesis of taxoid derivatives using this compound has been linked to anti-tumor activity. Taxoids are known for their ability to inhibit cell division by stabilizing microtubules, making them valuable in cancer treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds derived from this aldehyde may inhibit specific enzymes involved in bacterial metabolism or tumor growth.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study demonstrated that S-3578 derivatives synthesized from this compound exhibited minimum inhibitory concentrations (MICs) effective against MRSA strains. The compounds showed a significant reduction in bacterial growth compared to control groups.
  • Cytotoxicity Evaluation
    • In vitro assays revealed that certain derivatives caused cytotoxic effects on cancer cell lines, with IC50 values indicating potent anti-cancer properties without significant toxicity to normal cells at lower concentrations.

Data Summary Table

Property/ActivityDescriptionReference
Antimicrobial ActivityEffective against MRSA and Pseudomonas
Antitumor ActivityInvolved in synthesis of anti-cancer taxoids
Mechanism of ActionEnzyme inhibition; cell cycle arrest
CytotoxicityPotent against cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-2-formylpyridine, and how can reaction yields be optimized?

  • Methodology : A common approach involves bromination of this compound followed by Buchwald-Hartwig amination. For example, hydrazine-mediated cyclization at elevated temperatures yields pyrazolo[4,3-b]pyridine derivatives, though yields may vary (e.g., 29% over two steps in one protocol ). Optimization strategies include adjusting catalyst systems (e.g., Pd₂(dba)₃/XPhos), base selection (Cs₂CO₃), and controlled reaction temperatures to minimize side reactions.

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

  • Methodology : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine ring.
  • HPLC or GC-MS to assess purity (≥98% as per commercial standards ).
  • Melting point analysis (49°C ) to verify consistency across batches.
  • Storage validation : Stability under nitrogen at -20°C to prevent aldehyde oxidation .

Q. What safety precautions are required when handling this compound?

  • Methodology : The compound carries hazards (H302, H315, H319, H335) and requires:

  • Personal protective equipment (PPE) : Gloves, goggles, and respiratory protection in poorly ventilated areas.
  • Storage : Sealed containers under inert gas (N₂) at -20°C to avoid degradation .
  • Waste disposal : Segregation of halogenated waste for specialized treatment .

Advanced Research Questions

Q. How can this compound be utilized in designing fluorinated drug candidates, and what regiochemical challenges arise?

  • Methodology : The aldehyde group enables Schiff base formation or cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive derivatives. Regioselectivity challenges, such as competing functionalization at the 2- or 4-positions, can be addressed using directing groups or transition-metal catalysts (e.g., Pd-mediated C–H activation) .

Q. What contradictions exist in reported synthetic yields for pyrazolo[4,3-b]pyridine derivatives, and how can these be resolved?

  • Analysis : Low yields (e.g., 29% ) may stem from side reactions during bromination or Boc protection. Contradictions arise from varying reagent ratios or temperature controls. Resolution involves:

  • In-situ monitoring (e.g., TLC or LC-MS) to track intermediate formation.
  • Alternative bromination agents (e.g., NBS vs. Br₂) to improve selectivity .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Fluorine's electron-withdrawing effect activates the pyridine ring for NAS at the 2- or 6-positions. Computational studies (DFT) can predict reactive sites, while experimental validation via reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) confirms regiochemistry .

Q. What strategies are effective for introducing trifluoromethyl groups to this compound derivatives?

  • Methodology : Use of CF₃ sources (e.g., Togni reagent) under copper or palladium catalysis. For example, coupling with 2-chloro-6-(trifluoromethyl)pyridine in DMSO/KF yields trifluoromethylated products . Reaction optimization includes solvent polarity adjustments and catalyst loading .

Q. How can contradictions in biological activity data for this compound-derived compounds be addressed?

  • Analysis : Variability in anti-proliferative or enzyme inhibition assays may result from impurities (>98% purity required ) or solvent effects. Rigorous purification (e.g., column chromatography) and standardized assay protocols (e.g., MTT for cytotoxicity) minimize discrepancies .

Q. Methodological Guidance

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Tools :

  • Density Functional Theory (DFT) to model transition states and regioselectivity.
  • Molecular docking (AutoDock Vina) for assessing binding affinities in drug design .
  • PubChem data (CIDs, SMILES) for cross-referencing physicochemical properties .

Q. How to design a multi-step synthesis protocol for this compound-based fragments with high Fsp³ content?

  • Framework :
  • Fragment library design : Incorporate fluorinated pyridines into sp³-rich scaffolds via alkylation or cycloaddition .
  • Yield optimization : Sequential Boc protection/deprotection to stabilize intermediates .

Properties

IUPAC Name

3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIMPUNGBUYCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462888
Record name 3-fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31224-43-8
Record name 3-fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-pyridinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dry ethyl ether (500 mL), n-BuLi (1.6M in hexane, 62.5 mL, 0.1 mol), and dry 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.56 g, 0.1 mol) were introduced into a 1 L flask under a dry N2 stream at -60° C. and the resulting cloudy solution was stirred for 1 hour at -20° C. The mixture was then cooled to -75° C. and an ethyl ether (50 mL) solution of 3-fluoropyridine (9.81 g, 0.1 mol) was added dropwise and stirring continued for 11/2 hours at -60° C. The mixture was recooled to -75° C., dry N,N-dimethylformamide (8.52 mL, 0.11 mol) dissolved in ethyl ether (50 mL) was added dropwise and the mixture stirred for 2 hours at -75° C. Water (175 mL) was introduced slowly at -10° C., the aqueous layer extracted with ethyl acetate (5×200 mL), and the combined extracts were dried over anhydrous sodium sulfate. Solvent removal produced a dark brown oil which after vacuum distillation and purification by chromatography on silica gel provided 4.4 g (35%) of the titled product as an off-white crystalline solid:
Quantity
8.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
9.81 g
Type
reactant
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50 mL
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solvent
Reaction Step Two
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62.5 mL
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reactant
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11.56 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (1.6 M in hexanes, 6.86 mL, 11.0 mmol) was added to a stirred solution of 1,4-diazobicyclo[2.2.2]-octane (1.23 g, 11.0 mmol) in dry Et2O (55 mL) at −78° C. under N2. The reaction was warmed to −20° C. and stirred for 1 h. The reaction was cooled to −78° C. and a solution of 3-fluoropyridine (1.07 g, 11.0 mmol) in Et2O (5.5 mL) was added dropwise via cannula. The reaction was warmed to −60° C. and stirred for 1 h after which time a yellow precipitate appeared. DMF (803 mg, 847 μL, 12.1 mmol) was added dropwise and the reaction was gradually warmed to −20° C. over 4 h. Water (20 mL) was added and the mixture was extracted with Et2O (3×40 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 25×160 mm, 0-60% EtOAc in hexanes gradient) to afford 3-fluoropyridine-2-carbaldehyde (152.3 mg, 11%). Rf=0.23 (20% EtOAc/hexanes). LCMS calc.=126.0; found=125.9 (M+1)+. 1H NMR (500 MHz, CDCl3): δ 10.14 (d, J=2.4 Hz, 1H); 8.57 (m, 1H); 7.57-7.53 (m, 2H).
Quantity
6.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazobicyclo[2.2.2]-octane
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
847 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of DABCO (262.4 g, 2342 mmol) in anhydrous Et2O (2.1 L) at −25° C. in a 10 L 3-neck round bottom flask was added n-BuLi (2.5 M in hexane, 938 mL, 2342 mmol). The mixture was stirred between −25° C. to −10° C. for 45 min. and then cooled to −70° C. To the above solution was added 3-fluoropyridine (206.7 g, 2129 mmol) dropwise, and the reaction was stirred between −70° C. to −60° C. for 1.5 h before DMF (344 mL, 4258 mmol) was added. The progress of the reaction was monitored by TLC (5% EtOAc in Petroleum ether). After 1 h stirring at −70° C., water (800 mL) was added, and the reaction was allowed to warm to rt. The layers were separated, and the aqueous layer was extracted with DCM (5×1 L). The combined organic layers were washed with brine and dried over sodium sulfate. After removal of solvent the initially obtained product was purified by silica gel chromatography using a gradient of EtOAc in hexane to give the title compound as pale yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 10.21 (s, 1H), 8.63 (t, J=2.2 Hz, 1H), 7.54-7.57 (m, 2H). MS (ESI pos. ion) m/z: 126.0 (M+H).
Name
Quantity
262.4 g
Type
reactant
Reaction Step One
Quantity
938 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
206.7 g
Type
reactant
Reaction Step Two
Name
Quantity
344 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a mixture of a 1.6M n-butyl lithium hexane solution (35 ml) and diethyl ether (200 ml) was added, at -78° C. under argon atmosphere, a solution of 1,4-diazabicyclo[2,2,21octane (6.35 g) in diethyl ether (200 ml), which was stirred for one hour at temperatures ranging from -70° to -50° C. To the mixture was added 3-fluoropyridine (5.00 g) at -70° C., and the mixture was stirred for one hour at temperatures ranging from -70° to -60° C. To the reaction mixture was added at -70° C. DMF (9.41 g). The mixture was stirred for one hour at temperatures ranging from -70° to -50° C., which was then poured into a saturated aqueous saline solution, followed by extraction with ethyl acetate/chloroform (about 4:1). The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), and concentrated. The concentrate was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to give 3-fluoro-2-formylpyridine (2.75 g, m.p. 52°-53° C.). Reference Example 47 (Production of Compound D-6)
Name
n-butyl lithium hexane
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
9.41 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-2-formylpyridine
3-Fluoro-2-formylpyridine
3-Fluoro-2-formylpyridine
3-Fluoro-2-formylpyridine
3-Fluoro-2-formylpyridine
3-Fluoro-2-formylpyridine

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